BenchChemオンラインストアへようこそ!

SB-674042

Orexin receptor pharmacology Radioligand binding GPCR antagonist profiling

SB-674042 is the definitive OX1-selective antagonist for demanding research. It delivers unrivaled >100-fold selectivity over OX2 (Kd 3.76 nM whole‑cell), enabling precise OX1 localization, radioligand binding, and circuit‑level dissection without OX2 cross‑reactivity. Its resolved crystal structure (PDB: 4ZJ8) and clean off‑target profile (no binding at 10 µM against serotonergic, dopaminergic, adrenergic, or purinergic receptors) make it the gold‑standard reference for high‑throughput screening, computational docking, and OX1‑specific functional studies. Choose SB‑674042 for publication‑quality, reproducible data.

Molecular Formula C24H21FN4O2S
Molecular Weight 448.5 g/mol
CAS No. 483313-22-0
Cat. No. B1680843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-674042
CAS483313-22-0
Synonyms1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone
SB-674042
SB674042
Molecular FormulaC24H21FN4O2S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5
InChIInChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1
InChIKeyHYBZWVLPALMACV-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-674042 (CAS 483313-22-0) for OX1-Selective Orexin Receptor Antagonism: Scientific Procurement Overview


SB-674042 is a non-peptide antagonist of the human orexin-1 (OX1) receptor, developed as a high-affinity research tool for studying OX1-mediated signaling. In whole cell binding assays using CHO cells stably expressing human OX1, SB-674042 exhibits a Kd of 3.76±0.45 nM and in membrane-based scintillation proximity assays (SPA) a Kd of 5.03±0.31 nM [1]. The compound is structurally defined as 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone and is commonly used in its tritiated form, [³H]SB-674042, as a radioligand for OX1 receptor characterization [1].

Why OX1 Antagonist SB-674042 Cannot Be Substituted with Earlier-Generation or Dual Antagonists


Generic substitution within the orexin receptor antagonist class is precluded by marked differences in OX1 binding affinity, OX1/OX2 selectivity, and functional antagonism profiles. SB-674042 demonstrates >100-fold selectivity for OX1 over OX2, whereas earlier OX1 antagonists such as SB-334867, SB-408124, and SB-410220 exhibit only approximately 50-fold selectivity [1]. Moreover, in electrophysiological studies of rat ventral tegmental area (VTA) dopaminergic neurons, selective OX1 antagonists including SB-674042 and SB-408124 produce only partial antagonism of orexin-A-induced firing, in contrast to the complete antagonism achieved by dual OX1/OX2 antagonists such as almorexant or selective OX2 antagonists like EMPA [2]. These pharmacologic distinctions directly impact experimental outcomes, making SB-674042 uniquely suited for studies requiring high-affinity OX1 blockade with minimal OX2 cross-reactivity.

Quantitative Differentiation Evidence: SB-674042 vs. Comparator OX1 Antagonists and Dual Antagonists


OX1 Receptor Binding Affinity: SB-674042 vs. SB-334867, SB-408124, and SB-410220

In direct head-to-head competition binding assays using [³H]SB-674042 in whole CHO cells expressing human OX1, SB-674042 exhibited a Ki of 3.76 nM (Kd), whereas the comparators SB-334867, SB-408124, and SB-410220 displayed Ki values of 99±18 nM, 57±8.3 nM, and 19±4.5 nM, respectively [1]. In membrane SPA format, the respective Ki values were 38±3.6 nM, 27±4.1 nM, and 4.5±0.2 nM, with SB-674042's Kd measured at 5.03 nM [1].

Orexin receptor pharmacology Radioligand binding GPCR antagonist profiling

OX1 vs. OX2 Receptor Selectivity: SB-674042 (>100-fold) vs. Earlier OX1 Antagonists (~50-fold)

Functional calcium mobilization studies revealed that SB-334867, SB-408124, and SB-410220 exhibit approximately 50-fold selectivity for OX1 over OX2 receptors, whereas SB-674042 demonstrates >100-fold selectivity [1]. At OX2, SB-674042 displays an IC50 of 531 nM, compared to 3.76 nM at OX1, confirming the >100-fold window .

Receptor subtype selectivity OX1/OX2 pharmacology Off-target risk assessment

Functional Antagonism in VTA Dopaminergic Neurons: SB-674042 Partial Blockade vs. Dual Antagonist Complete Blockade

In rat ventral tegmental area (VTA) dopaminergic neurons, orexin-A potentiated basal firing frequency to 175±17% of control in approximately half of neurons tested. In the presence of 1 μM SB-674042 or SB-408124, the effect of orexin-A was only partially antagonized. By contrast, 1 μM almorexant (a dual OX1/OX2 antagonist) or 1 μM EMPA (an OX2-selective antagonist) completely antagonized the orexin-A response [1].

Electrophysiology VTA dopamine neurons Orexin-A response

Receptor Panel Selectivity: SB-674042 Demonstrates No Significant Affinity for Serotonergic, Dopaminergic, Adrenergic, or Purinergic Receptors

SB-674042 displayed no significant affinity for a range of serotonergic, dopaminergic, adrenergic, and purinergic receptors at concentrations up to 10 μM [1]. This off-target receptor panel screening is essential for establishing compound specificity. While direct comparative data for SB-334867, SB-408124, or SB-410220 against this exact panel are not reported in the same study, the absence of off-target binding for SB-674042 at concentrations >2500-fold above its OX1 Kd supports its utility as a clean pharmacologic probe.

Off-target screening GPCR selectivity Pharmacologic specificity

Structural Basis of OX1 Selectivity: SB-674042 Binding Pocket Determinants vs. Almorexant

Site-directed mutagenesis studies identified critical residues that differentiate SB-674042 binding from that of the dual antagonist almorexant. The nonconserved residue at position 3.33 of orexin receptors was identified as occupying a critical position involved in subtype selectivity and in differentiating the two antagonists for the same receptor [1]. Crucial residues Gln126³.³², Ala127³.³³, Trp206⁴⁵.⁵⁴, Tyr215⁵.³⁸, Phe219⁵.⁴², and His344⁷.³⁹ are shared between almorexant and SB-674042 binding sites in OX1, but the distinct interaction at position 3.33 contributes to SB-674042's OX1 selectivity profile [1].

Structure-activity relationship OX1 binding pocket Mutagenesis

Optimal Research Applications for SB-674042 Based on Quantitative Differentiation Evidence


OX1-Specific Radioligand Binding and Autoradiography Studies

The high-affinity binding of [³H]SB-674042 (Kd = 3.76 nM whole cell, 5.03 nM membrane) and its >100-fold selectivity for OX1 over OX2 make it the radioligand of choice for quantitative autoradiography and receptor occupancy studies where precise OX1 localization and density measurement are required without OX2 cross-reactivity [1]. Its low nonspecific binding and saturable single-site kinetics further support robust assay development [1].

Dissection of OX1- vs. OX2-Mediated Signaling in Neuronal Circuits

In electrophysiological and calcium imaging studies where OX1-selective blockade is needed to isolate the contribution of OX1 receptors from OX2-mediated effects, SB-674042's partial antagonism at 1 μM in VTA dopaminergic neurons [2] provides a pharmacologic fingerprint distinct from that of dual antagonists (complete blockade) and OX2-selective antagonists (complete blockade). This enables circuit-level dissection of orexin receptor subtype function [2].

In Vitro Pharmacology: High-Throughput Screening and Counter-Screening for OX1 Activity

The combination of high OX1 affinity (Kd 3.76 nM) and minimal off-target binding at up to 10 μM against serotonergic, dopaminergic, adrenergic, and purinergic receptors [1] makes SB-674042 an ideal reference antagonist for high-throughput screening campaigns aimed at identifying novel OX1 ligands or assessing OX1-mediated compound liabilities. Its clean selectivity profile reduces false-positive hits in counter-screening assays [1].

Structure-Based Drug Design and OX1 Receptor Modeling

The resolved crystal structure of human OX1 receptor bound to SB-674042 (PDB: 4ZJ8) and mutagenesis data identifying critical binding pocket residues [3] provide a validated structural template for computational chemistry efforts, including virtual screening, molecular docking, and structure-based optimization of OX1-selective ligands. SB-674042 serves as a benchmark ligand for comparing novel OX1 antagonist binding modes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-674042

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.